

# A Comparative Analysis of Carotenoid Profiles in Select Rosa Species

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rubixanthin*

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A detailed examination of the carotenoid composition in various rose species reveals significant diversity in both the types and quantities of these health-beneficial pigments. This guide synthesizes findings from multiple studies to provide a comparative overview for researchers, scientists, and drug development professionals. The data underscores the potential of different Rosa species as sources of specific carotenoids for nutritional and pharmaceutical applications.

The carotenoid profile of rose hips, the fruit of the rose plant, is of particular interest due to its association with antioxidant and anti-inflammatory properties. Species such as Rosa canina and Rosa rugosa have been extensively studied, demonstrating a rich and varied composition of these compounds. The primary carotenoids identified across various Rosa species include  $\beta$ -carotene, lycopene, lutein, and zeaxanthin, with their concentrations varying significantly depending on the species, cultivar, and ripening stage.<sup>[1][2][3]</sup>

## Quantitative Comparison of Carotenoid Content

To facilitate a clear comparison, the following table summarizes the quantitative data on the major carotenoids found in the flesh of different Rosa species, as reported in various scientific studies. All values are presented in mg per 100g of dry weight (DW) unless otherwise stated.

Carotenoid	Rosa canina	Rosa rugosa	Rosa rugosa 'Alba'	Rosa rugosa 'Rubra'	Rosa pendulina	Rosa spinosissima
β-Carotene	45.56 - 70.34% of total carotenoids[4]	18.54[1]	1.50 - 18.56[1]	-	-	-
α-Carotene	6.97 - 13.51% of total carotenoids[4]	-	-	-	Highest among studied cultivars[5]	-
Lycopene	13.64[1], 9.29 - 24.68% of total carotenoids[4]	3.5 times lower than R. canina[1]	3.8 times lower than R. canina[1]	4.0 times lower than R. canina[1]	-	Lowest among studied cultivars[5]
Lutein	9.19[1], 12.89 - 20.53% of total carotenoids[4]	-	4.25 (at Stage II)[1]	11.26[1]	-	-
Zeaxanthin	0.24[1], 12.89 - 20.53% of total carotenoids (with Lutein)[4]	0.20[1]	0.20[1]	-	Very similar across all studied samples[5]	-
Total Carotenoid	107.15[1]	135.13 µg/g DW[2]	12.18 (at Stage I)[1]	-	-	-

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Note: The data presented is a synthesis from multiple sources and variations can occur due to genetic differences, growing conditions, and analytical methods. The percentages for some carotenoids in *R. canina* are expressed as a percentage of the total carotenoid content.

## Experimental Protocols

The quantification of carotenoids in *Rosa* species is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The general workflow for this analysis is outlined below.

### Experimental Workflow for Carotenoid Analysis

Caption: General workflow for carotenoid analysis in *Rosa* species.

- 1. Sample Preparation:** Rose hips are harvested at the desired ripening stage. The samples can be used fresh or are often freeze-dried and ground into a fine powder to ensure homogeneity.
- 2. Extraction:** A known weight of the powdered sample (typically 0.2-0.3 g) is extracted with a suitable organic solvent.<sup>[6]</sup> A common method involves initial extraction with methanol, followed by partitioning into a mixture of hexane and ether (e.g., 3:1 v/v).<sup>[6]</sup> To prevent degradation of the carotenoids, an antioxidant such as 0.1% butylated hydroxytoluene (BHT) is often added to the extraction solvents.<sup>[6]</sup> The extraction process is repeated until the sample becomes colorless.
- 3. Saponification (Optional but Recommended):** To remove interfering lipids and chlorophylls, the crude extract can be saponified. This is typically achieved by adding a solution of potassium hydroxide (KOH) in methanol (e.g., 6% w/v).<sup>[6]</sup> This step hydrolyzes triglycerides and chlorophylls, making the subsequent chromatographic analysis cleaner.
- 4. Chromatographic Separation:** The extracted and saponified carotenoids are separated using HPLC. A C30 reversed-phase column is often preferred for carotenoid analysis as it provides excellent resolution of isomers. The mobile phase typically consists of a gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.

5. Detection and Quantification: A photodiode array (PDA) detector is commonly used to detect the separated carotenoids.[6] Chromatograms are typically recorded at 450 nm.[6] Identification of individual carotenoids is achieved by comparing their retention times and spectral data with those of authentic standards. Quantification is performed by creating a calibration curve for each standard.

## Carotenoid Biosynthesis Pathway

The biosynthesis of carotenoids in plants is a well-characterized metabolic pathway that takes place in the plastids.[7][8] It begins with the formation of geranylgeranyl pyrophosphate (GGPP) from the methylerythritol 4-phosphate (MEP) pathway.[8][9] The first committed step in carotenoid biosynthesis is the condensation of two molecules of GGPP to form phytoene, a reaction catalyzed by the enzyme phytoene synthase (PSY).[7][8] A series of desaturation and isomerization reactions then convert phytoene into the red-colored lycopene.[10] From lycopene, the pathway bifurcates to produce either  $\alpha$ -carotene and its derivatives (e.g., lutein) or  $\beta$ -carotene and its derivatives (e.g., zeaxanthin).[7]

## Simplified Carotenoid Biosynthesis Pathway



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Caption: A simplified diagram of the carotenoid biosynthesis pathway in plants.

This comparative guide highlights the significant variation in carotenoid profiles among different *Rosa* species. This diversity presents an opportunity for the targeted selection of species for specific applications, from the development of functional foods and dietary supplements to the isolation of individual carotenoids for pharmaceutical research. The provided experimental protocols offer a foundation for researchers to conduct their own quantitative analyses of these valuable compounds.

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